molecular formula C9H12N4O3S B12732909 Theobromine, 8-((2-hydroxyethyl)thio)- CAS No. 113512-14-4

Theobromine, 8-((2-hydroxyethyl)thio)-

Cat. No.: B12732909
CAS No.: 113512-14-4
M. Wt: 256.28 g/mol
InChI Key: ONYAHIBWAGPFSO-UHFFFAOYSA-N
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Description

Theobromine, 8-((2-hydroxyethyl)thio)- is a derivative of theobromine, a naturally occurring alkaloid found in cacao plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of theobromine, 8-((2-hydroxyethyl)thio)- typically involves the introduction of the 2-hydroxyethylthio group to the theobromine molecule. One common method involves the reaction of theobromine with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of theobromine, 8-((2-hydroxyethyl)thio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Theobromine, 8-((2-hydroxyethyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Theobromine, 8-((2-hydroxyethyl)thio)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and additives

Mechanism of Action

Theobromine, 8-((2-hydroxyethyl)thio)- exerts its effects through several mechanisms:

    Molecular Targets: It interacts with adenosine receptors, similar to theobromine and caffeine, leading to increased neurotransmitter release.

    Pathways Involved: The compound influences cyclic AMP levels by inhibiting phosphodiesterase, which degrades cyclic AMP.

Comparison with Similar Compounds

Similar Compounds

    Theobromine: The parent compound, known for its stimulant and vasodilatory effects.

    Caffeine: A similar xanthine alkaloid with more pronounced central nervous system stimulant effects.

    Theophylline: Another xanthine derivative used primarily as a bronchodilator.

    Paraxanthine: A metabolite of caffeine with similar properties.

Uniqueness

Theobromine, 8-((2-hydroxyethyl)thio)- is unique due to the presence of the hydroxyethylthio group, which imparts different chemical and biological properties compared to its parent compound and other similar xanthine derivatives. This modification can enhance its solubility, reactivity, and potential therapeutic applications .

Properties

CAS No.

113512-14-4

Molecular Formula

C9H12N4O3S

Molecular Weight

256.28 g/mol

IUPAC Name

8-(2-hydroxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H12N4O3S/c1-12-5-6(10-9(12)17-4-3-14)13(2)8(16)11-7(5)15/h14H,3-4H2,1-2H3,(H,11,15,16)

InChI Key

ONYAHIBWAGPFSO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C

Origin of Product

United States

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